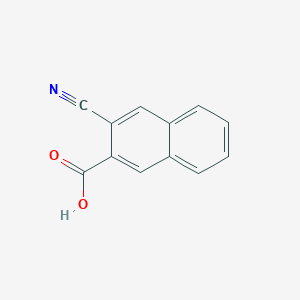
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include brominated benzoxazinone derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may optimize these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the benzoxazinone or isoindole rings. Common reagents include halogenating agents (e.g., bromine) and alkylating agents (e.g., alkyl halides).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione include other benzoxazinone derivatives and isoindole-1,3-dione analogs. These compounds may share similar chemical reactivity and biological activity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propriétés
Formule moléculaire |
C19H13BrN2O4 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione |
InChI |
InChI=1S/C19H13BrN2O4/c1-2-7-22-17(23)12-5-3-10(8-13(12)18(22)24)16-21-15-6-4-11(20)9-14(15)19(25)26-16/h3-6,8-9H,2,7H2,1H3 |
Clé InChI |
KILUWKAKLPWQEV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)



![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)



![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)




